![molecular formula C13H15N3S2 B2706698 3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione CAS No. 82955-23-5](/img/structure/B2706698.png)
3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione (TTD) is a heterocyclic compound that has gained significant attention in recent years due to its potential use in the field of medicinal chemistry. TTD is a member of the triazatricyclo family and is known for its potent biological activity.
Aplicaciones Científicas De Investigación
Electrochromic and Optical Studies
Research has focused on the synthesis of copolymers containing benzotriazole and fluorene for electrochromic applications. These materials show potential in multicolored electrochromic states, having both p and n doping capabilities, which is crucial for electronic and optical devices. The electrochemical and optical properties of these polymers indicate their suitability for applications requiring visible spectrum modulation and environmental stability (Kaya et al., 2011), (İçli et al., 2010).
Photovoltaic Applications
Copolymers based on benzotriazole and fluorene have been synthesized for use in solar cells. These materials demonstrate desirable band gap energy levels and electron transfer capabilities when blended with fullerene derivatives, indicating their potential in improving photovoltaic efficiency. One copolymer exhibited significant device performance, showcasing the application of these materials in renewable energy technologies (Kaya et al., 2012).
Synthetic Chemistry and Catalysis
Studies in synthetic chemistry have explored the creation of enantiopure ligands and the synthesis of insecticidal compounds, highlighting the versatility of triazolotricyclo compounds in creating complex molecular structures with potential applications in catalysis and pest control. These research areas point to the broader utility of such compounds in chemical synthesis and agricultural applications (Cecchi et al., 2005), (Ozoe et al., 1993).
Propiedades
IUPAC Name |
3-thiophen-2-yl-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S2/c17-13-14-10-8-3-5-16(6-4-8)12(10)11(15-13)9-2-1-7-18-9/h1-2,7-8,11H,3-6H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANUDXILCMCFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C(NC(=S)N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2706616.png)
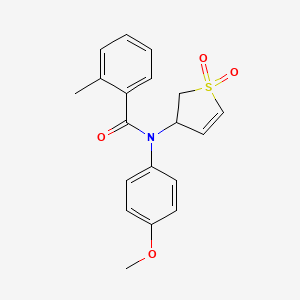
![9-Thia-3-azabicyclo[4.2.1]nonan-4-one](/img/structure/B2706620.png)
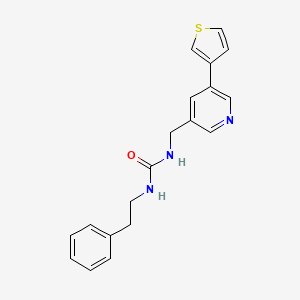
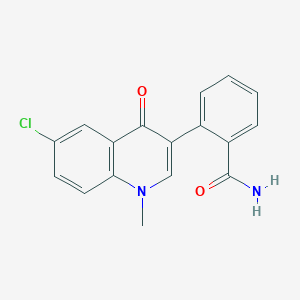
![3,5-Dimethyl-6-(piperidine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2706625.png)
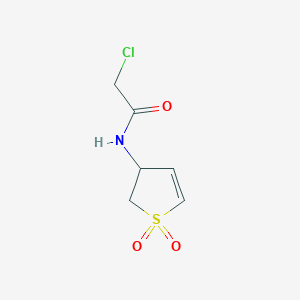
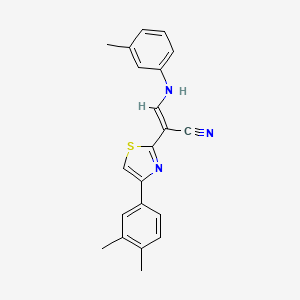
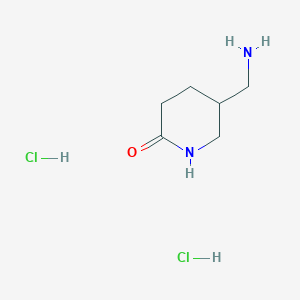
![3-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2706631.png)
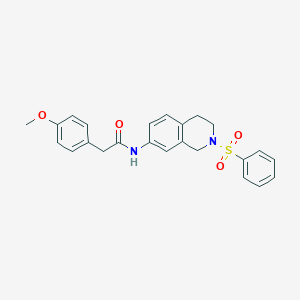
![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2706636.png)
![(1,5-Dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2706637.png)
![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)